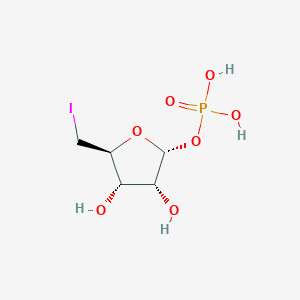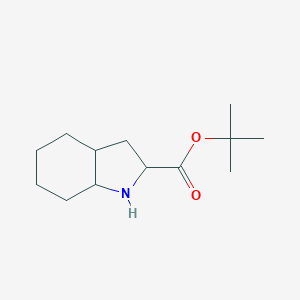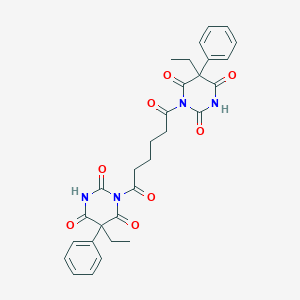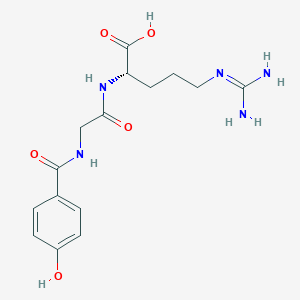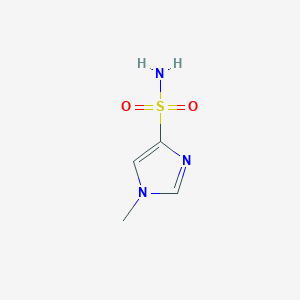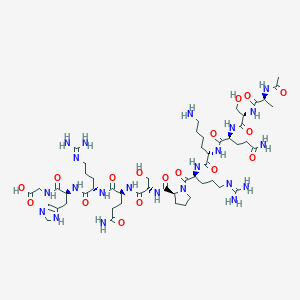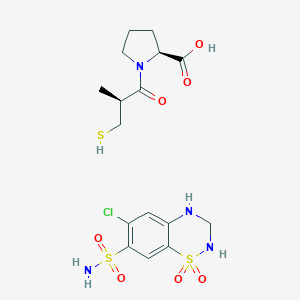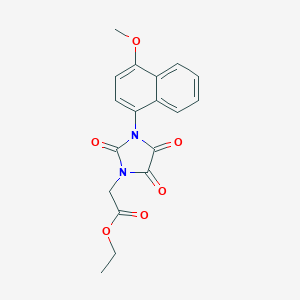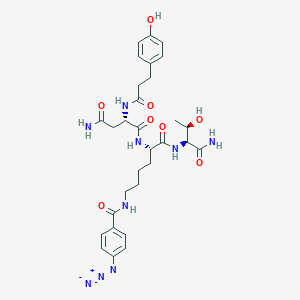
N(alpha)-3-(4-Hydroxyphenylpropionyl)asparaginyl-lysyl-(N(epsilon)-4-azidobenzoyl)threoninamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N(alpha)-3-(4-Hydroxyphenylpropionyl)asparaginyl-lysyl-(N(epsilon)-4-azidobenzoyl)threoninamide is a complex chemical compound that has been synthesized for scientific research purposes. This compound has gained significant attention due to its potential applications in various fields such as medicine, biochemistry, and biotechnology.
Wirkmechanismus
The mechanism of action of N(alpha)-3-(4-Hydroxyphenylpropionyl)asparaginyl-lysyl-(N(epsilon)-4-azidobenzoyl)threoninamide involves the covalent modification of proteins. The compound selectively reacts with lysine residues on proteins, forming a covalent bond between the protein and the compound. This covalent modification can be used to identify protein-protein interactions and study protein function.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of N(alpha)-3-(4-Hydroxyphenylpropionyl)asparaginyl-lysyl-(N(epsilon)-4-azidobenzoyl)threoninamide depend on the protein that it is interacting with. The compound can affect the function of the protein by altering its structure or interfering with its interactions with other proteins. This can have downstream effects on various cellular processes, including signaling pathways, gene expression, and metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of N(alpha)-3-(4-Hydroxyphenylpropionyl)asparaginyl-lysyl-(N(epsilon)-4-azidobenzoyl)threoninamide is its selectivity for lysine residues on proteins. This allows for the specific labeling of proteins and identification of their interaction partners. However, the compound has some limitations, including its potential toxicity and the need for specialized equipment and expertise for its use.
Zukünftige Richtungen
There are several future directions for the use of N(alpha)-3-(4-Hydroxyphenylpropionyl)asparaginyl-lysyl-(N(epsilon)-4-azidobenzoyl)threoninamide. One direction is the development of new chemical probes that can selectively label other amino acid residues on proteins. Another direction is the application of this compound in drug discovery, where it can be used to identify novel targets for drug development. Finally, the use of this compound in clinical research may lead to the development of new diagnostic and therapeutic tools for various diseases.
Conclusion:
N(alpha)-3-(4-Hydroxyphenylpropionyl)asparaginyl-lysyl-(N(epsilon)-4-azidobenzoyl)threoninamide is a complex chemical compound that has multiple applications in scientific research. Its selectivity for lysine residues on proteins makes it a powerful tool for studying protein-protein interactions and protein function. While there are some limitations to its use, the future directions for this compound are promising and may lead to new discoveries in various fields.
Synthesemethoden
The synthesis of N(alpha)-3-(4-Hydroxyphenylpropionyl)asparaginyl-lysyl-(N(epsilon)-4-azidobenzoyl)threoninamide involves a series of chemical reactions. The starting materials include L-Asparagine, L-Lysine, L-Threonine, 4-Hydroxyphenylpropionic acid, and 4-Azidobenzoic acid. The reaction involves the protection of the carboxyl group of L-Asparagine and L-Threonine, followed by the coupling of L-Lysine with 4-Hydroxyphenylpropionic acid. The final product is obtained by deprotection of the carboxyl group and coupling of 4-Azidobenzoic acid with the amino group of L-Lysine.
Wissenschaftliche Forschungsanwendungen
N(alpha)-3-(4-Hydroxyphenylpropionyl)asparaginyl-lysyl-(N(epsilon)-4-azidobenzoyl)threoninamide has been used in various scientific research applications. One of the primary applications is in the field of proteomics, where it is used as a chemical probe to study protein-protein interactions. This compound can selectively label proteins and identify their interaction partners, making it a powerful tool for studying complex protein networks.
Eigenschaften
CAS-Nummer |
102604-64-8 |
|---|---|
Produktname |
N(alpha)-3-(4-Hydroxyphenylpropionyl)asparaginyl-lysyl-(N(epsilon)-4-azidobenzoyl)threoninamide |
Molekularformel |
C30H39N9O8 |
Molekulargewicht |
653.7 g/mol |
IUPAC-Name |
(2S)-N-[(2S)-1-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-6-[(4-azidobenzoyl)amino]-1-oxohexan-2-yl]-2-[3-(4-hydroxyphenyl)propanoylamino]butanediamide |
InChI |
InChI=1S/C30H39N9O8/c1-17(40)26(27(32)44)37-29(46)22(4-2-3-15-34-28(45)19-8-10-20(11-9-19)38-39-33)36-30(47)23(16-24(31)42)35-25(43)14-7-18-5-12-21(41)13-6-18/h5-6,8-13,17,22-23,26,40-41H,2-4,7,14-16H2,1H3,(H2,31,42)(H2,32,44)(H,34,45)(H,35,43)(H,36,47)(H,37,46)/t17-,22+,23+,26+/m1/s1 |
InChI-Schlüssel |
BRYYHCYDDZMVNH-GAVSWZITSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)N)NC(=O)[C@H](CCCCNC(=O)C1=CC=C(C=C1)N=[N+]=[N-])NC(=O)[C@H](CC(=O)N)NC(=O)CCC2=CC=C(C=C2)O)O |
SMILES |
CC(C(C(=O)N)NC(=O)C(CCCCNC(=O)C1=CC=C(C=C1)N=[N+]=[N-])NC(=O)C(CC(=O)N)NC(=O)CCC2=CC=C(C=C2)O)O |
Kanonische SMILES |
CC(C(C(=O)N)NC(=O)C(CCCCNC(=O)C1=CC=C(C=C1)N=[N+]=[N-])NC(=O)C(CC(=O)N)NC(=O)CCC2=CC=C(C=C2)O)O |
Andere CAS-Nummern |
102604-64-8 |
Sequenz |
YNXT |
Synonyme |
N(alpha)-3-(4-hydroxyphenylpropionyl)asparaginyl-lysyl-(N(epsilon)-4-azidobenzoyl)threoninamide N-HPP-Asp-Lys-AzB-Thr-NH2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



